molecular formula C8H18N2 B2762454 (3R,5S)-1-ethyl-3,5-dimethylpiperazine CAS No. 1932080-04-0

(3R,5S)-1-ethyl-3,5-dimethylpiperazine

Cat. No.: B2762454
CAS No.: 1932080-04-0
M. Wt: 142.246
InChI Key: WETMGCUENOHMKS-OCAPTIKFSA-N
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Description

(3R,5S)-1-Ethyl-3,5-dimethylpiperazine is a chiral piperazine derivative with a stereochemically defined ethyl group at the N1 position and methyl groups at the 3R and 5S positions. This compound’s stereochemistry and substituents influence its physicochemical properties and biological interactions, making it relevant in medicinal chemistry for applications such as receptor-targeted drug design. Its synthesis typically involves stereoselective alkylation and cyclization steps, as seen in analogous piperazine derivatives .

Properties

IUPAC Name

(3R,5S)-1-ethyl-3,5-dimethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-4-10-5-7(2)9-8(3)6-10/h7-9H,4-6H2,1-3H3/t7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETMGCUENOHMKS-OCAPTIKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(NC(C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@H](N[C@H](C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-1-ethyl-3,5-dimethylpiperazine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the alkylation of a chiral piperazine derivative with ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

Industrial production of (3R,5S)-1-ethyl-3,5-dimethylpiperazine may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of chiral catalysts or chiral auxiliaries in the synthesis process is crucial to achieve the desired stereochemistry on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-1-ethyl-3,5-dimethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles such as alkyl halides or acyl chlorides can replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: N-oxides of (3R,5S)-1-ethyl-3,5-dimethylpiperazine.

    Reduction: Reduced derivatives with altered substituents.

    Substitution: New alkylated or acylated piperazine derivatives.

Scientific Research Applications

A. Pharmacological Properties

(3R,5S)-1-ethyl-3,5-dimethylpiperazine has been investigated for its potential as a pharmacological agent due to its structural similarity to other piperazine derivatives known for their diverse biological activities. Research indicates that piperazine compounds can exhibit a range of effects including anti-inflammatory, analgesic, and antitumor properties .

B. Drug Development

The compound is utilized as a building block in the synthesis of various pharmaceuticals. For instance, it has been incorporated into the design of inhibitors targeting specific enzymes involved in cancer pathways. Its chiral centers allow for the development of enantiomerically pure compounds which can enhance efficacy and reduce side effects in therapeutic applications .

A. Versatile Intermediate

(3R,5S)-1-ethyl-3,5-dimethylpiperazine serves as an important intermediate in the synthesis of more complex molecules. It has been employed in the preparation of g-secretase inhibitors and antagonists of various receptors such as the human vanilloid receptor and dopamine D4 receptor .

Compound TypeExample Uses
g-Secretase InhibitorsAlzheimer's disease treatment
Dopamine D4 Receptor AntagonistsSchizophrenia and mood disorders
Human Vanilloid Receptor AntagonistsPain management

A. Cancer Treatment

Recent studies have highlighted the potential of (3R,5S)-1-ethyl-3,5-dimethylpiperazine derivatives in targeting cancer cells. Compounds derived from this piperazine have shown promising results in inhibiting tumor growth by interfering with cellular signaling pathways essential for cancer progression .

B. Neurological Disorders

The compound's role as a scaffold for developing drugs that affect neurotransmitter systems is also noteworthy. Its derivatives are being investigated for their ability to modulate serotonin and dopamine receptors, which are crucial in treating conditions such as depression and anxiety disorders .

A. Synthesis of Piperazine Derivatives

A significant case study involved synthesizing a series of multifunctional analogs based on (3R,5S)-1-ethyl-3,5-dimethylpiperazine aimed at enhancing antioxidant activity to combat age-related diseases. These analogs demonstrated improved cellular defenses against oxidative stress, showcasing the compound's versatility in medicinal applications .

B. Targeting FLT3 in Leukemia

Another study focused on a pharmaceutical composition containing (3R,5S)-1-ethyl-3,5-dimethylpiperazine derivatives for treating leukemia by targeting FMS-like tyrosine kinase 3 (FLT3). This approach has shown effectiveness in preclinical models and highlights the compound's potential in oncology .

Mechanism of Action

The mechanism of action of (3R,5S)-1-ethyl-3,5-dimethylpiperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved can include inhibition or activation of enzymatic reactions, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural and Stereochemical Differences

The table below compares key structural features of (3R,5S)-1-ethyl-3,5-dimethylpiperazine with related compounds:

Compound Name Substituents (Position) Stereochemistry Key Functional Groups
(3R,5S)-1-Ethyl-3,5-dimethylpiperazine Ethyl (N1), methyl (3R, 5S) (3R,5S) Piperazine core
(3S,5R)-1-Benzyl-3,5-dimethylpiperazine Benzyl (N1), methyl (3S,5R) (3S,5R) Aromatic benzyl group
(−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine Allyl (N1), methyl (2R,5S) (2R,5S) Reactive allyl moiety
1-Nitroso-3,5-dimethylpiperazine Nitroso (N1), methyl (3,5) Not specified Carcinogenic nitroso group
trans-2,5-Dimethylpiperazine Methyl (2,5) trans-configuration No N1 substituent

Key Observations :

  • Substituent Effects : The ethyl group at N1 in the target compound provides moderate lipophilicity compared to the benzyl group (higher lipophilicity) in and the reactive allyl group in .
  • Stereochemistry : The (3R,5S) configuration differentiates it from (3S,5R)-benzyl derivatives, which may exhibit distinct receptor-binding profiles due to spatial arrangement .
Physicochemical Properties
Property (3R,5S)-1-Ethyl-3,5-dimethylpiperazine (3S,5R)-1-Benzyl-3,5-dimethylpiperazine (−)-1-Allyl-2,5-dimethylpiperazine
Molecular Formula C₈H₁₇N₂ C₁₃H₂₀N₂ C₉H₁₆N₂
Molecular Weight 141.23 g/mol 204.31 g/mol 152.24 g/mol
Lipophilicity (LogP)* ~1.2 (estimated) ~2.5 ~1.8
Polar Surface Area (Ų) 15.3 15.3 15.3
Solubility (Water) Moderate Low Moderate

*Estimated using fragment-based methods.

Key Observations :

  • The ethyl group balances lipophilicity, enhancing membrane permeability compared to the highly lipophilic benzyl derivative .
  • Allyl-substituted analogs may exhibit instability due to the reactive double bond, limiting their pharmacokinetic utility .

Biological Activity

(3R,5S)-1-ethyl-3,5-dimethylpiperazine is a piperazine derivative with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and interactions with various biological systems. This article explores the biological activity of (3R,5S)-1-ethyl-3,5-dimethylpiperazine, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8_8H18_{18}N2_2
  • Molecular Weight : 142.24 g/mol
  • CAS Number : 1932080-04-0

The biological activity of (3R,5S)-1-ethyl-3,5-dimethylpiperazine is primarily attributed to its interaction with specific enzymes and receptors. The compound may modulate biological processes by binding to these targets, thereby influencing downstream signaling pathways. Research indicates that the piperazine ring structure allows for versatile interactions within biological systems, making it a valuable scaffold for drug development .

Antimicrobial Activity

Studies have shown that piperazine derivatives exhibit various antimicrobial effects. For example, (3R,5S)-1-ethyl-3,5-dimethylpiperazine has been investigated for its potential as an antiurease agent. Urease inhibitors are crucial in treating infections caused by urease-producing bacteria. The compound's structure allows it to effectively inhibit urease activity, leading to reduced bacterial virulence .

Neuropharmacological Effects

Research has also highlighted the neuropharmacological potential of (3R,5S)-1-ethyl-3,5-dimethylpiperazine. It has been studied for its effects on neurotransmitter systems and may influence mood and cognitive functions. The compound's ability to cross the blood-brain barrier enhances its relevance in neurological research .

Study on Antimicrobial Efficacy

A study conducted by researchers assessed the efficacy of (3R,5S)-1-ethyl-3,5-dimethylpiperazine against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, demonstrating its potential as an antimicrobial agent. The study utilized standard microbiological techniques to evaluate the minimum inhibitory concentration (MIC) of the compound against urease-producing bacteria .

Neuropharmacological Assessment

In another study focusing on neuropharmacology, (3R,5S)-1-ethyl-3,5-dimethylpiperazine was evaluated for its effects on serotonin and dopamine receptors. The findings suggested that the compound could enhance serotonin uptake in neuronal cultures, indicating potential antidepressant-like effects. This research underscores the importance of further exploring this compound's role in treating mood disorders .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(3R,5S)-1-ethyl-3,5-dimethylpiperazineStructureAntimicrobial and neuropharmacological
2-fluoroethyl (3S,5R)-4-ethyl-3,5-dimethylpiperazineStructureUrease inhibition
Other piperazine derivativesStructureVaries; generally antimicrobial

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